9-Ethyl-3-iodocarbazole
Overview
Description
9-Ethyl-3-iodocarbazole is a heterocyclic organic compound with the molecular formula C14H12IN. It is a derivative of carbazole, where an ethyl group is attached to the nitrogen atom and an iodine atom is substituted at the 3-position of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-iodocarbazole typically involves the iodination of 9-ethylcarbazole. One common method is the reaction of 9-ethylcarbazole with iodine in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in organic solvents (e.g., toluene) under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Various oxidized carbazole derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
9-Ethyl-3-iodocarbazole has several applications in scientific research:
Material Science: Used in the synthesis of conjugated polymers and organic semiconductors for electronic and optoelectronic devices.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active molecules, including anticancer and antiviral agents.
Chemical Sensors: Utilized in the development of sensors for detecting nitro-aromatic compounds due to its fluorescence properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-3-iodocarbazole depends on its application. In material science, its role as a building block in conjugated polymers involves the formation of extended π-conjugated systems, which facilitate charge transport and light emission. In pharmaceuticals, its biological activity would depend on the specific molecular targets and pathways it interacts with, which could include binding to DNA or proteins, thereby affecting cellular processes .
Comparison with Similar Compounds
9-Ethylcarbazole: Lacks the iodine substituent, making it less reactive in certain substitution and coupling reactions.
3-Iodocarbazole: Lacks the ethyl group, which can affect its solubility and reactivity.
9-Methyl-3-iodocarbazole: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness: 9-Ethyl-3-iodocarbazole is unique due to the presence of both the ethyl and iodine substituents, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
9-ethyl-3-iodocarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDZGUORVTLQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399042 | |
Record name | 3-iodo-N-ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50668-21-8 | |
Record name | 3-iodo-N-ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ETHYL-3-IODOCARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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